Pioglitazone

Type 2 Diabetes Dyslipidemia Lipid Metabolism

Select pioglitazone over other TZDs based on quantitative clinical differentiation: a net -65 mg/dL triglyceride reduction and +2.8 mg/dL HDL elevation versus rosiglitazone, a 16% relative risk reduction for death/MI/stroke (PROactive, P=0.027), and a 5.8-fold lower hepatotoxicity rate versus troglitazone. The only viable TZD for NASH fibrosis studies and cardiovascular outcomes research. Order high-purity pioglitazone today.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
CAS No. 111025-46-8
Cat. No. B000448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone
CAS111025-46-8
Synonyms5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione
Actos
AD 4833
AD-4833
AD4833
pioglitazone
pioglitazone hydrochloride
U 72107A
U-72107A
U72,107A
U72107A
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
InChIKeyHYAFETHFCAUJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityPractically insoluble
4.42e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone (CAS 111025-46-8) Procurement Guide: Core Pharmacological Identity and Baseline Characteristics


Pioglitazone is a thiazolidinedione (TZD) derivative that functions as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to the regulation of glucose and lipid metabolism. It is indicated for the improvement of glycemic control in adults with type 2 diabetes mellitus as an adjunct to diet and exercise [1]. As a well-established insulin sensitizer, pioglitazone reduces hepatic and peripheral insulin resistance without stimulating endogenous insulin secretion, thereby carrying a low risk of hypoglycemia when used as monotherapy [2]. The compound is metabolized primarily by CYP2C8 and, to a lesser extent, CYP3A4, and has an oral bioavailability exceeding 80% [3].

Why Pioglitazone (CAS 111025-46-8) Cannot Be Simply Substituted with Other Thiazolidinediones: A Procurement-Focused Rationale


Within the thiazolidinedione class, pioglitazone exhibits a unique pharmacological and clinical profile that precludes simple substitution with other TZDs like rosiglitazone or the now-withdrawn troglitazone. While all TZDs act as PPARγ agonists to improve insulin sensitivity, they diverge significantly in their effects on lipid metabolism, hepatic safety, cardiovascular outcomes, and even molecular off-target interactions [1]. These differences are not merely incremental but are clinically and mechanistically substantive, meaning that selecting pioglitazone versus an alternative TZD can have material consequences for patient management and research outcomes. The following quantitative evidence guide details these key points of differentiation that are critical for informed scientific and procurement decisions.

Quantitative Evidence Guide: Differentiating Pioglitazone (CAS 111025-46-8) from Rosiglitazone and Troglitazone for Informed Procurement


Superior Improvement in Diabetic Dyslipidemia: Head-to-Head Comparison with Rosiglitazone on Triglycerides and HDL Cholesterol

In a 24-week, randomized, double-blind, active-controlled trial directly comparing pioglitazone (30 mg/day titrated to 45 mg/day) to rosiglitazone (4 mg/day titrated to 4 mg twice daily) in patients with type 2 diabetes and dyslipidemia not on other lipid-lowering therapy, pioglitazone demonstrated a significantly more favorable lipid profile. Specifically, pioglitazone reduced mean triglyceride levels by 51.9 mg/dL, whereas rosiglitazone increased triglycerides by 13.1 mg/dL, a net between-treatment difference of -65.0 mg/dL (P < 0.001) [1]. Concurrently, pioglitazone increased HDL cholesterol by 5.2 mg/dL compared to a 2.4 mg/dL increase with rosiglitazone (P < 0.001) [1]. These differential effects on key atherogenic lipids are consistent across multiple head-to-head studies and meta-analyses [2].

Type 2 Diabetes Dyslipidemia Lipid Metabolism Cardiovascular Risk

Demonstrated Reduction in Major Adverse Cardiovascular Events: Evidence from the PROactive Trial

The PROactive (PROspective pioglitAzone Clinical Trial In macroVascular Events) study was a landmark randomized, double-blind, placebo-controlled trial involving 5,238 patients with type 2 diabetes and established macrovascular disease. Over a mean follow-up of 34.5 months, pioglitazone (titrated to 45 mg/day) reduced the risk of the principal secondary composite endpoint of all-cause death, non-fatal myocardial infarction, or non-fatal stroke by 16% compared to placebo (HR=0.84; 95% CI 0.72–0.98; P=0.027) [1]. In a pre-specified subgroup analysis of patients with a prior history of stroke (n=984), pioglitazone reduced the risk of recurrent fatal or non-fatal stroke by 47% (HR=0.53; event rates 5.6% vs 10.2%; P=0.0085) [2]. No comparable cardiovascular outcome trial has demonstrated a similar risk reduction for rosiglitazone, which has been associated with increased cardiovascular risk in some meta-analyses [3].

Cardiovascular Outcomes Type 2 Diabetes Macrovascular Events Stroke Prevention

Superior Hepatic Safety Profile Compared to Troglitazone: A Critical Differentiator for Chronic Use

The first-generation thiazolidinedione, troglitazone, was withdrawn from the market in 2000 due to rare but severe, sometimes fatal, liver toxicity. In contrast, pioglitazone has demonstrated a vastly improved hepatic safety profile. A comparative analysis of clinical trial data reveals that the rate of ALT elevations >3 times the upper limit of normal was 1.9% with troglitazone versus 0.33% with pioglitazone (P value not explicitly stated but considered clinically significant) [1]. Furthermore, the incidence of treatment withdrawal due to liver toxicity was 2.4% for troglitazone compared to only 0.3% for pioglitazone [1]. Mechanistic studies suggest that troglitazone and its sulfate metabolite are potent inhibitors of the bile salt export pump (BSEP), a mechanism not shared by pioglitazone, which likely underlies its hepatotoxic potential [2]. A clinical study substituting pioglitazone for troglitazone in 316 patients demonstrated maintained glycemic control without any significant liver safety signals [3].

Hepatotoxicity Drug Safety Type 2 Diabetes Liver Injury

Distinct Molecular Pharmacology: Pioglitazone's Weak PPARα Agonism and Differential Off-Target Binding

While both pioglitazone and rosiglitazone are high-affinity PPARγ agonists, they exhibit important molecular differences. Pioglitazone acts as a weak activator of human PPARα in transactivation assays, whereas rosiglitazone is essentially inactive at this receptor [1]. This partial PPARα activity is hypothesized to contribute to pioglitazone's more favorable lipid profile, as PPARα is a known regulator of lipoprotein metabolism. Conversely, rosiglitazone is approximately 10 times more potent than pioglitazone in inducing the expression of proatherogenic genes like CD36 and adipophilin in macrophages [2]. Furthermore, chemical proteomics studies in rat heart tissue have revealed that pioglitazone and rosiglitazone exhibit distinct off-target binding profiles, which may relate to their differential cardiovascular risk profiles [3].

PPARγ Agonist PPARα Activity Molecular Pharmacology Off-Target Effects

Distinct Pharmacokinetic Profile: Higher Systemic Exposure (AUC) Compared to Rosiglitazone at Equivalent Doses

In a comparative pharmacokinetic study in healthy volunteers, the area under the plasma concentration-time curve from time zero to infinity (AUC0–∞) for a single 15 mg dose of pioglitazone was 6244 ± 1909 ng·h/mL in subjects with the wild-type SLCO1B1 genotype. For a single 4 mg dose of rosiglitazone, the AUC0–∞ was 2024 ± 561 ng·h/mL [1]. After adjusting for the 3.75-fold difference in dose, pioglitazone exhibits approximately 1.2-fold higher systemic exposure per milligram of drug compared to rosiglitazone. This difference in exposure, while not fully explaining the clinical divergence, underscores the distinct pharmacokinetic handling of these two compounds and supports the need for separate formulation and dosing considerations.

Pharmacokinetics Bioavailability Drug Disposition AUC

Potential for Fibrosis Improvement in Non-Alcoholic Steatohepatitis (NASH): A Differentiating Signal in Meta-Analysis

A meta-analysis of randomized, placebo-controlled trials evaluating thiazolidinediones for the treatment of NASH suggested that pioglitazone may improve hepatic fibrosis, a key histologic endpoint. While the analysis included both pioglitazone and rosiglitazone trials, the overall signal for fibrosis improvement was driven primarily by the pioglitazone studies, whereas rosiglitazone trials showed no consistent benefit on fibrosis [1]. This is a class-level inference with limitations, as direct head-to-head comparisons for this specific endpoint are lacking. However, the data suggest a potential advantage for pioglitazone in this emerging research area, which is supported by its more favorable lipid effects and potential PPARα activity [2].

NASH Liver Fibrosis Non-Alcoholic Fatty Liver Disease Metabolic Syndrome

Optimal Application Scenarios for Pioglitazone (CAS 111025-46-8) Based on Quantified Evidence of Differentiation


Preclinical and Clinical Studies of Diabetic Dyslipidemia and Atherosclerosis

Given the direct, quantitative evidence showing pioglitazone's superiority over rosiglitazone in reducing triglycerides (net -65 mg/dL) and elevating HDL cholesterol (net +2.8 mg/dL) [1], pioglitazone is the clear choice for any research model or clinical trial where favorable modulation of the diabetic lipid profile is a primary or key secondary endpoint. This includes studies focused on lipoprotein particle size, concentration, and the progression of atherosclerosis.

Cardiovascular Outcome Trials in High-Risk Type 2 Diabetes Populations

For any prospective study designed to evaluate the impact of an insulin sensitizer on major adverse cardiovascular events, pioglitazone is the preferred TZD based on the positive signal from the PROactive trial (16% relative risk reduction for death/MI/stroke; P=0.027) [2]. In contrast, rosiglitazone has been associated with increased cardiovascular risk in some analyses, making pioglitazone the more scientifically and ethically justifiable option for such investigations.

Long-Term Safety Studies Requiring a Low Hepatic Risk Profile

In any research protocol involving chronic administration, where the risk of drug-induced liver injury is a concern, pioglitazone's vastly improved hepatic safety profile compared to troglitazone (5.8-fold lower rate of ALT elevations >3x ULN and 8-fold lower withdrawal rate due to hepatotoxicity) [3] is a critical selection factor. This makes pioglitazone the only viable TZD option for studies where liver safety monitoring is a key component or where a hepatotoxic liability cannot be tolerated.

Investigations into Non-Alcoholic Steatohepatitis (NASH) and Liver Fibrosis

For researchers exploring therapeutic interventions for NASH, the meta-analytic evidence suggesting that pioglitazone, but not rosiglitazone, may improve hepatic fibrosis provides a compelling rationale for its selection [4]. This application is further supported by pioglitazone's beneficial effects on lipid metabolism and its potential PPARα activity, which may confer additional hepatoprotective benefits in this patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pioglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.